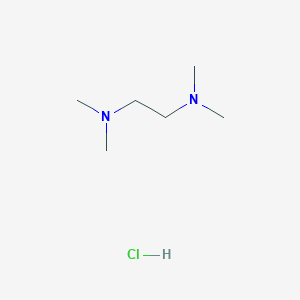

N,N,N',N'-Tetramethylethane-1,2-diamine;hydrochloride

Katalognummer B1258133

Molekulargewicht: 152.66 g/mol

InChI-Schlüssel: HDFZSPPOXSAVRI-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05220051

Procedure details

116 g of N,N,N',N'-tetramethylethylenediamine (MW: 116, 1.0 mol) and 116 g of distilled water were mixed together in a 1-l four-necked flask fitted with a condenser, a thermometer, a mechanical stirrer and a dropping funnel, while keeping the flask in an ice bath. Thereafter, 208.6 g (2.0 mol) of a 35% aqueous solution of HCl was dropped into the flask through the dropping funnel over a period of about one hour. The reaction mixture was aged for 30 minutes and freed from the water by vacuum distillation with an evaporator to give 185 g of N,N,N',N'-tetramethylethylenediamine hydrochloride. 150 g of this hydrochloride (MW: 189, 0.79 mol), 150 g of dioxane and 73.0 g of ethylene oxide (MW: 44, 1.66 mol) were fed into a 1-l autoclave, which was purged with nitrogen several times. The reaction mixture was heated to 150° C. and aged for 4 hours. After the completion of the reaction, the dioxane was distilled off and the obtained residue was recrystallized from acetone to give 203.2 g of the compound (6) (MW: 277, 0.72 mol).

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][N:5]([CH3:7])[CH3:6].[ClH:9]>O>[ClH:9].[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][N:5]([CH3:7])[CH3:6] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

116 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCN(C)C)C

|

|

Name

|

|

|

Quantity

|

116 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a condenser

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

freed from the water by vacuum distillation with an evaporator

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.CN(CCN(C)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 185 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |